2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, and a methoxyphenylacetamide moiety. It has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinazolinone core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the quinazolinone derivative with 2-methoxyphenylacetic acid or its derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or methoxyphenylacetamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduced quinazolinone derivatives.
Substitution: Halogenated or otherwise substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.
2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide: Has the methoxy group at a different position on the phenyl ring.
Uniqueness
The presence of the methoxy group at the 2-position of the phenyl ring in 2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide may confer unique biological activities and chemical reactivity compared to its analogs. This structural variation can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
892291-80-4 |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.449 |
IUPAC Name |
2-(3-benzyl-2,4-dioxoquinazolin-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-21-14-8-6-12-19(21)25-22(28)16-26-20-13-7-5-11-18(20)23(29)27(24(26)30)15-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
AKOSCKMOJYFGJU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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